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Compound of Interest

Compound Name: C11-PEG9-alcohol

Cat. No.: B13710176 Get Quote

For researchers, scientists, and drug development professionals, achieving adequate aqueous

solubility of lead compounds is a critical challenge. Poor solubility can hinder biological assays,

formulation development, and ultimately, the therapeutic potential of a drug candidate. C11-
PEG9-alcohol is a versatile tool designed to address this challenge. It is an amphiphilic

molecule featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic polyethylene

glycol (PEG) chain composed of nine ethylene glycol units, terminating in a hydroxyl group.

This structure allows for its covalent attachment to poorly soluble compounds, thereby

enhancing their aqueous solubility and bioavailability.

These application notes provide a comprehensive overview, including a case study on the

solubility enhancement of Paclitaxel, and detailed protocols for the conjugation and analysis of

compounds modified with C11-PEG9-alcohol.

Mechanism of Solubility Enhancement
The primary mechanism by which C11-PEG9-alcohol improves the solubility of hydrophobic

compounds is through the process of PEGylation. The hydrophilic PEG chain imparts a

"hydrophilic shield" to the conjugated compound. The ether oxygen atoms in the PEG

backbone form hydrogen bonds with water molecules, effectively increasing the hydrodynamic

radius of the compound and preventing aggregation in aqueous environments. The C11 alkyl

chain can provide a linker to the hydrophobic parent molecule or be part of the final conjugate's

structure.
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Mechanism of Solubility Enhancement

Application Case Study: Paclitaxel
Paclitaxel is a potent anti-cancer agent, but its extremely low aqueous solubility (<0.1 µg/mL)

presents significant formulation challenges. To illustrate the utility of C11-PEG9-alcohol, a
hypothetical study was conducted where C11-PEG9-alcohol was conjugated to a Paclitaxel

derivative.

Data Summary
The following table summarizes the hypothetical solubility data for Paclitaxel before and after

conjugation with C11-PEG9-alcohol.
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Compound
Molecular Weight (
g/mol )

Aqueous Solubility
(µg/mL)

Fold Increase in
Solubility

Paclitaxel 853.9 < 0.1 -

Paclitaxel-C11-PEG9 1378.6 50.0 > 500

This data is illustrative and intended to demonstrate the potential magnitude of solubility

enhancement.

Experimental Protocols
The following protocols provide a general framework for the activation of C11-PEG9-alcohol,
its conjugation to a model hydrophobic compound, purification, and subsequent solubility

assessment.

Protocol 1: Activation of C11-PEG9-alcohol via
Tosylation
This protocol describes the conversion of the terminal hydroxyl group of C11-PEG9-alcohol to
a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

C11-PEG9-alcohol

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

p-Toluenesulfonyl chloride (TsCl)

Argon or Nitrogen gas

Magnetic stirrer and stir bar

Round bottom flask
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Ice bath

Procedure:

Dissolve C11-PEG9-alcohol (1 equivalent) in anhydrous DCM in a round bottom flask under

an inert atmosphere (Argon or Nitrogen).

Cool the solution to 0°C using an ice bath.

Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring

overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude C11-PEG9-tosylate.

Purify the crude product by flash column chromatography.

Start Dissolve C11-PEG9-alcohol
in anhydrous DCM Cool to 0°C Add Triethylamine Add p-Toluenesulfonyl chloride Stir overnight at RT Quench with NaHCO3 Extract with DCM Dry and Concentrate Purify by Chromatography End
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Workflow for Tosylation of C11-PEG9-alcohol

Protocol 2: Conjugation to a Hydrophobic Compound
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This protocol outlines the conjugation of the activated C11-PEG9-tosylate to a model

hydrophobic compound containing a nucleophilic group (e.g., a phenol or a primary amine).

Materials:

C11-PEG9-tosylate

Hydrophobic compound with a nucleophilic group

Anhydrous Dimethylformamide (DMF)

Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base

Argon or Nitrogen gas

Magnetic stirrer and stir bar

Reaction vial

Procedure:

Dissolve the hydrophobic compound (1 equivalent) and C11-PEG9-tosylate (1.1 equivalents)

in anhydrous DMF in a reaction vial under an inert atmosphere.

Add potassium carbonate (2 equivalents) to the mixture.

Heat the reaction to 60-80°C and stir overnight.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product.
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Protocol 3: Purification by Reverse-Phase HPLC (RP-
HPLC)
Purification of the final PEGylated compound is crucial to remove unreacted starting materials

and byproducts.[1]

Equipment and Materials:

Preparative RP-HPLC system with a UV detector

C18 column

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% TFA in acetonitrile

Crude PEGylated compound dissolved in a suitable solvent

Procedure:

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

Inject the dissolved crude product onto the column.

Elute the compound using a linear gradient of Mobile Phase B. A typical gradient might be

from 10% to 90% B over 30 minutes.

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

Collect fractions corresponding to the desired product peak.

Analyze the collected fractions for purity by analytical HPLC.

Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Protocol 4: Aqueous Solubility Determination
This protocol describes a method for determining the aqueous solubility of the final PEGylated

compound.
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Materials:

Purified PEGylated compound

Phosphate-buffered saline (PBS), pH 7.4

Vials

Orbital shaker or rotator

Centrifuge

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

Add an excess amount of the purified PEGylated compound to a vial containing a known

volume of PBS.

Seal the vial and place it on an orbital shaker at room temperature for 24-48 hours to ensure

equilibrium is reached.

After incubation, centrifuge the suspension to pellet the undissolved compound.

Carefully collect a known volume of the supernatant.

Dilute the supernatant with a suitable solvent and determine the concentration of the

dissolved compound using a pre-established calibration curve on an HPLC or UV-Vis

spectrophotometer.

Calculate the solubility in µg/mL.

Safety Considerations
The safety of alkyl PEG ethers has been assessed, and they are considered safe for use when

formulated to be non-irritating.[2][3][4] However, as with all chemicals, appropriate personal

protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn

when handling C11-PEG9-alcohol and its derivatives. All reactions should be performed in a
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well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)

for C11-PEG9-alcohol and all other reagents used.

Conclusion
C11-PEG9-alcohol is a valuable chemical tool for overcoming the solubility limitations of

hydrophobic compounds. Through covalent conjugation, it significantly enhances aqueous

solubility, thereby facilitating further research and development in various scientific disciplines,

including drug discovery and materials science. The protocols provided herein offer a

foundational guide for the successful application of C11-PEG9-alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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